molecular formula C14H10Cl2N2O4 B5833291 N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide

N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide

Cat. No.: B5833291
M. Wt: 341.1 g/mol
InChI Key: PERRVYSPGDOWKC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of both chloro and nitro substituents on the phenyl ring, as well as a chlorophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, yielding 4-chloro-3-nitroaniline.

    Acylation: The 4-chloro-3-nitroaniline is then acylated with 2-(3-chlorophenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: Formation of N-(4-amino-3-chlorophenyl)-2-(3-chlorophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chloro and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide
  • N-(4-chloro-3-nitrophenyl)-2-(3-bromophenoxy)acetamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, as well as the presence of the 3-chlorophenoxy group. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-11(6-9)22-8-14(19)17-10-4-5-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERRVYSPGDOWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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